
4-(1-(Dimethylamino)ethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(Dimethylamino)ethyl)benzoic acid is a substituted benzoic acid with the molecular formula C11H15NO2. It is known for its role as an inhibitor of ultraviolet-mediated damage to the skin and is a biotransformation product of certain UV filters used in sunscreen cosmetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(1-(Dimethylamino)ethyl)benzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromo-N,N-dimethylaniline with carbon dioxide in the presence of a base such as potassium hydroxide . The reaction typically requires an organic solvent and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as the laboratory methods. The process may include additional purification steps such as crystallization from ethanol and water to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-(Dimethylamino)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids .
Aplicaciones Científicas De Investigación
4-(1-(Dimethylamino)ethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research explores its potential therapeutic applications, particularly in dermatology.
Mecanismo De Acción
The mechanism of action of 4-(1-(Dimethylamino)ethyl)benzoic acid involves its ability to absorb UV radiation, thereby preventing UV-induced damage to the skinThis mechanism is crucial for its effectiveness as a UV filter in sunscreen products .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Another UV filter used in sunscreens, known for its similar photoprotective properties.
Methyl 4-(dimethylamino)benzoate: A related compound with similar chemical structure and applications.
Uniqueness
4-(1-(Dimethylamino)ethyl)benzoic acid is unique due to its specific molecular structure, which provides distinct photoprotective properties. Its ability to act as an effective UV filter while being a biotransformation product of other UV filters makes it particularly valuable in cosmetic formulations .
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
4-[1-(dimethylamino)ethyl]benzoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(12(2)3)9-4-6-10(7-5-9)11(13)14/h4-8H,1-3H3,(H,13,14) |
Clave InChI |
DMSOTADSXHWWEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C(=O)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029297.png)

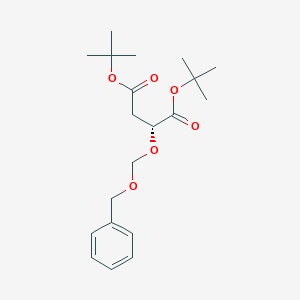
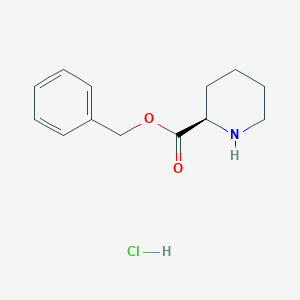
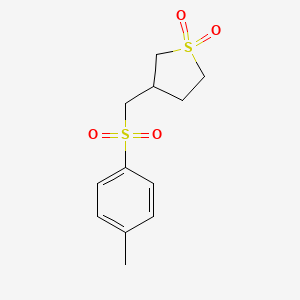
![2-(Tert-butyl)-4-fluorobenzo[d]thiazole](/img/structure/B13029328.png)
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole](/img/structure/B13029329.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)
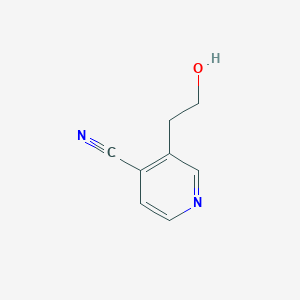
![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
![(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B13029357.png)
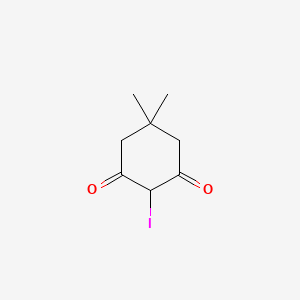
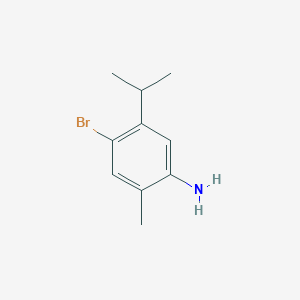
![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B13029390.png)
